molecular formula C15H13NO3S B12002831 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 31848-20-1

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide

Cat. No.: B12002831
CAS No.: 31848-20-1
M. Wt: 287.3 g/mol
InChI Key: OZDQCCZKFFTJBX-UHFFFAOYSA-N
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Description

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazinones This compound is characterized by a benzene ring fused to a thiazine ring, with a benzyl group attached to the nitrogen atom and a dioxide group at the 1,1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with benzyl halides in the presence of a base, followed by cyclization to form the desired benzothiazinone structure. The reaction conditions often include:

    Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Temperature: Elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the dioxide group to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, aryl halides, in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiazinones.

Scientific Research Applications

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways involved depend on the specific enzyme and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2H-1,2-benzothiazin-3(4H)-one: Lacks the dioxide group, which may affect its reactivity and biological activity.

    2-Phenyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide: Similar structure but with a phenyl group instead of a benzyl group, which can influence its properties.

Uniqueness

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is unique due to the presence of both the benzyl group and the dioxide group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

31848-20-1

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-benzyl-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one

InChI

InChI=1S/C15H13NO3S/c17-15-10-13-8-4-5-9-14(13)20(18,19)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

OZDQCCZKFFTJBX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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